Urease Inhibition Activity: Target Compound vs. Literature Standard
In a whole-cell urease inhibition assay against Helicobacter pylori ATCC 43504, 1-(3,4-dichlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea exhibited an IC50 of 8.2 µM as assessed by ammonia production reduction [1]. This value can be contextualized against acetohydroxamic acid (AHA), a clinically used urease inhibitor, which under comparable assay conditions typically exhibits an IC50 in the range of 10–20 µM [2]. While the target compound's potency is comparable to AHA, it is significantly weaker than the optimized phenoxyacylhydroxamic acids reported in the same study series, which achieved Ki values in the low nanomolar range (e.g., 43–54 nM) [1].
| Evidence Dimension | Urease inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.2 µM (8200 nM) |
| Comparator Or Baseline | Acetohydroxamic acid (AHA): IC50 ≈ 10–20 µM; Optimized phenoxyacylhydroxamic acid: Ki = 43 nM |
| Quantified Difference | ~2.4-fold less potent than AHA (upper bound); ~190-fold less potent than optimized lead compound |
| Conditions | H. pylori ATCC 43504 whole-cell assay; ammonia production readout; 1.5 h preincubation |
Why This Matters
For procurement in anti-H. pylori screening, this compound provides a moderately active urease inhibitor chemotype whose potency disadvantage relative to optimized leads makes it a valuable negative control or scaffold for medicinal chemistry optimization rather than a primary hit.
- [1] BindingDB. Affinity Data for BDBM50462868 (CHEMBL4251246): IC50 = 8.20E+3 nM. Inhibition of urease in Helicobacter pylori ATCC 43504. https://www.bindingdb.org (accessed 2026-04-30). View Source
- [2] Kosikowska, P.; Berlicki, Ł. Urease inhibitors as potential drugs for gastric and urinary tract infections: a patent review. Expert Opin. Ther. Pat. 2011, 21, 945-957. View Source
